N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Drug Lead Potential
- A novel synthetic route to 1,3,4-oxadiazole derivatives demonstrated potent α-glucosidase inhibitory potential, suggesting applications in managing diabetes or as leads in drug discovery. Molecular modeling and ADME predictions supported these findings, indicating the potential of such compounds as promising drug leads due to their enzymatic inhibition capabilities (Iftikhar et al., 2019).
Antibacterial and Enzyme Inhibition Potential
- In vitro biological assessment of 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides showed modest antibacterial potential. Specific compounds demonstrated significant activity against bacterial strains and enzymes, highlighting the utility of these compounds in antimicrobial and enzyme inhibition research (Virk et al., 2023).
Synthetic Methodology and Transformation
- The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from 1,3,4-oxadiazol-2(3H)-one derivatives through cyclic transformation revealed a novel synthetic pathway, potentially useful in the synthesis of compounds with similar structural motifs (Chau et al., 1997).
Antimicrobial and Anti-Enzymatic Activities
- Synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives demonstrated activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their application in therapeutic areas related to enzyme regulation (Rehman et al., 2013).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-13-9-14(2)11-16(10-13)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-8-26(17)22(27)30/h9-11H,4-8,12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCNRLNGHKLYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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